Furilazole
Overview
Description
Furilazole is a chemical compound classified as a safener, which is used in agriculture to protect crops from the phytotoxic effects of herbicides. Safeners are added to herbicide formulations to enhance the selectivity of herbicides, allowing them to target weeds without damaging the crops. This compound is particularly effective in protecting monocotyledonous cereal plants from herbicide injury .
Mechanism of Action
Target of Action
Furilazole is a herbicide safener . Safeners are a group of chemicals applied with herbicides to protect crop plants from potential adverse effects of agricultural products used to kill weeds in monocotyledonous crops . The primary targets of this compound are the enzymes involved in the metabolism of herbicides in crops .
Mode of Action
This compound acts by enhancing the metabolism of herbicides in crops . It affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . This interaction with its targets results in the alleviation of herbicide phytotoxicity to crop plants .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the metabolism of herbicides. This compound enhances the metabolism of herbicides in crops, affecting the absorption and transportation of herbicides, and influencing the activity of target enzymes . The downstream effects of these actions result in the alleviation of herbicide phytotoxicity to crop plants .
Pharmacokinetics
It is known that this compound is moderately soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of this compound’s action is the protection of crop plants from the potential adverse effects of herbicides . By enhancing the metabolism of herbicides in crops, this compound helps to alleviate herbicide phytotoxicity, thereby protecting the crops . In algae, this compound exposure has been observed to cause a significant decrease in cell size .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as surface run-off, hydrolysis, photolysis, sorption, leaching, volatilization, and microbial degradation can affect the dissipation of this compound from its point of application . Solubilities and octanol-water partition coefficients seem to be the principal driving force in understanding safener mobilities
Preparation Methods
The preparation of furilazole involves several synthetic routes and reaction conditions. One common method includes the nucleophilic addition reaction of furfural and trimethylsilyl cyanide, followed by further reactions to form the final product . Another method involves a high-temperature reflux reaction, followed by standing and layering at low temperatures to obtain this compound . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity while minimizing side reactions .
Chemical Reactions Analysis
Furilazole undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is known to undergo acid-mediated and base-mediated hydrolysis, where it reacts with hydrochloric acid or sodium hydroxide to form different products . Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and other acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Furilazole has several scientific research applications, particularly in the field of agriculture. It is used as a safener to protect crops from herbicide injury, allowing for more effective weed control . In addition to its agricultural applications, this compound is also studied for its environmental fate and toxicity, as it can be detected in surface waters and has varying levels of toxicity to different organisms . Research on this compound also includes its potential use in understanding the mechanisms of safeners and developing new safeners with improved properties .
Comparison with Similar Compounds
Furilazole is compared with other safeners such as benoxacor, dichlormid, and AD-67. While all these safeners serve the same primary function of protecting crops from herbicide injury, they differ in their chemical structures and properties . For example, this compound has a lower adsorption capacity compared to benoxacor due to its moderate solubility . The unique molecular structure of this compound contributes to its specific interactions with herbicides and crops, making it a valuable safener in certain agricultural applications .
Similar compounds include:
- Benoxacor
- Dichlormid
- AD-67
These compounds share similar functions but differ in their chemical properties and effectiveness in various agricultural settings .
Properties
IUPAC Name |
2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOFYBITGAAGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041999 | |
Record name | Furilazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121776-33-8 | |
Record name | Furilazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121776-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furilazole [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121776338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furilazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 2,2-dichloro-1-[5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURILAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25K04N8Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Furilazole enhances the activity of glutathione S-transferases (GSTs) in plants. [, ] These enzymes detoxify herbicides by catalyzing their conjugation with glutathione, rendering them inactive and safe for the crop.
ANone: this compound's molecular formula is C11H13Cl2NO3, and its molecular weight is 278.13 g/mol. []
ANone: While the provided abstracts don't delve into specific spectroscopic details, the synthesis of 13C‐ and 14C‐labeled this compound has been described. [] This suggests the availability of techniques like NMR and mass spectrometry for its characterization.
ANone: this compound's primary mode of action is not directly catalytic. It functions by enhancing the activity of plant enzymes (GSTs) that are themselves catalysts involved in detoxification processes. [, ]
A: Has computational chemistry been employed in this compound research?
ANone: While the provided abstracts do not mention specific computational studies, such approaches could be valuable for understanding this compound's interactions with GSTs and for exploring potential structural modifications to optimize its efficacy.
ANone: Ensuring this compound's synchronized movement with the co-applied herbicide through the soil profile is crucial for its efficacy. [] Formulations using polymeric carriers have shown promise in reducing leaching compared to conventional formulations. []
ANone: Research indicates that this compound has been detected in Midwestern U.S. streams, suggesting its potential for environmental transport. [] Further research is needed to assess its long-term ecological impact fully. Additionally, studies have examined the photodegradation of this compound, revealing its breakdown into various products under UV light and in the presence of photosensitizers. []
ANone: The provided abstracts focus on this compound's role as a herbicide safener in agricultural settings. As such, information related to pharmacokinetics, pharmacodynamics, in vivo efficacy in humans or animals, resistance mechanisms in humans, toxicity profiles beyond ecotoxicology, drug delivery strategies, or biomarkers is not directly relevant to the current scope.
ANone: Studies have employed High-Resolution Mass Spectrometry (HRMS) to identify and characterize this compound and its degradation products. [] Other techniques like gas chromatography or liquid chromatography coupled with various detectors are likely utilized for its quantification in environmental and agricultural matrices.
ANone: this compound's presence has been confirmed in Midwestern U.S. streams, raising concerns about its potential ecological effects. [] While its concentrations have been below known toxicity levels, further research is crucial to evaluate long-term consequences and potential bioaccumulation.
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